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molecular formula C13H14N2O3 B3258277 6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione CAS No. 30265-10-2

6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione

Cat. No. B3258277
M. Wt: 246.26 g/mol
InChI Key: ZMFQWIPCIBDUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05444079

Procedure details

A mixture of 35.2 g (0.2 mol) of 6-methoxy-1-tetralone, 19.5 g (0.3 mol) of potassium cyanide and 134.4 g (1.4 mol) of ammonium carbonate in 280 mL of EtOH was placed in a stainless steel bomb and heated at 110° C. for 48 hours. After cooling, the mixture was poured in 1.4 L of water. It was allowed to sit at ambient temperature for 3 days. The precipitated solid was filtered and washed several times with water and dried to give 48.1 g of a brown solid: mp 218°-220° C. 1H-NMR (DMSO-d6)d10.75(s, 1H),8.45(s, 1H),6.96(d, 1H),6.79 (d, 1H), 6.70 (s, 1H), 3.72 (s, 3H), 2.73 (t, 2H), 1.70-2.20 (m, 4H).
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
134.4 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.4 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=O)[CH2:8][CH2:7][CH2:6]2.[C-]#N.[K+].[C:17](=[O:20])([O-])[O-].[NH4+:21].[NH4+:22].C[CH2:24][OH:25]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]1([C:24](=[O:25])[NH:22][C:17](=[O:20])[NH:21]1)[CH2:8][CH2:7][CH2:6]2 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
35.2 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
19.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
134.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
280 mL
Type
reactant
Smiles
CCO
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.4 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC=1C=C2CCCC3(C2=CC1)NC(NC3=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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